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This technical guide provides an in-depth overview of the primary cellular receptors utilized by

the rabies virus (RABV) glycoprotein (RABV-G) for host cell entry. The neurotropic nature of

RABV is largely dictated by the specific interactions between RABV-G and a variety of neuronal

surface proteins. Understanding these interactions at a molecular level is paramount for the

development of novel therapeutic and prophylactic strategies against rabies, a disease with an

almost 100% fatality rate once symptoms manifest.[1][2] This document summarizes the key

receptors, presents quantitative binding data, details relevant experimental protocols, and

illustrates associated signaling pathways.

Overview of RABV-G and Receptor Interaction
The RABV-G is the sole protein exposed on the surface of the virion and is organized as a

trimer.[3] It is the primary determinant of pathogenicity, mediating attachment to host cells and

subsequent pH-dependent fusion with endosomal membranes to release the viral

ribonucleoprotein core into the cytoplasm.[3][4] RABV has evolved to recognize multiple cell

surface molecules, which often act in concert to facilitate efficient entry into neurons. The

principal identified receptors include the nicotinic acetylcholine receptor (nAChR), the p75

neurotrophin receptor (p75NTR), the neural cell adhesion molecule (NCAM), and the

metabotropic glutamate receptor subtype 2 (mGluR2).[5][6][7] Other molecules such as integrin

β1 and transferrin receptor 1 have also been implicated as important entry factors.[2][8]
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Fig. 1: Logical relationship of RABV-G and its primary cellular receptors.

Nicotinic Acetylcholine Receptor (nAChR)
The nAChR, a ligand-gated ion channel found at the neuromuscular junction and in the central

nervous system, was one of the first receptors identified for RABV.[6][8] The interaction is

thought to be critical for the initial entry of the virus from the site of a bite into peripheral nerves.

Evidence for Interaction: The binding is mediated by a "neurotoxin-like" motif within the RABV-

G that shares sequence homology with snake venom neurotoxins, such as α-bungarotoxin,

which are known nAChR antagonists.[5][9] Studies have shown that RABV binds to the α-

subunit of the nAChR, and this binding can be competed by α-bungarotoxin.[10][11] The

human α7 nAChR subtype, in particular, is preferentially and potently inhibited by the RABV-G

ectodomain in the nanomolar range, suggesting it is a key host target.[5][12]
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Parameter Value Receptor Subtype Method

Potency (Inhibition) Nanomolar range Human α7 nAChR

Two-electrode voltage

clamp

electrophysiology

Data derived from studies on the inhibitory impact of the rabies ectodomain on α7 nAChR ACh-

induced currents.[5][12]

This protocol outlines the key steps used to demonstrate the direct binding of RABV to the

nAChR α-subunit.[11]

Protein Separation: Solubilize and separate proteins from Torpedo californica electric organ

membranes (rich in nAChR) via SDS-PAGE.

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA in

TBST) to prevent non-specific binding.

Virus Incubation: Incubate the membrane with ¹²⁵I-labeled, purified rabies virions in a binding

buffer for several hours at room temperature.

Washing: Wash the membrane extensively with buffer to remove unbound virions.

Detection: Detect the bound virus by autoradiography. A band corresponding to the

molecular weight of the nAChR α-subunit (approx. 40 kDa) indicates a direct interaction.[11]

Competition Assay (Control): In parallel, pre-incubate the membrane with an excess of

unlabeled α-bungarotoxin before adding the labeled virus. Inhibition of binding to the 40 kDa

band confirms specificity for the neurotoxin-binding site.[11]

p75 Neurotrophin Receptor (p75NTR)
p75NTR is a low-affinity nerve growth factor receptor and a member of the tumor necrosis

factor receptor superfamily. Its interaction with RABV-G is crucial for the efficient retrograde

axonal transport of the virus to the central nervous system.
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Evidence for Interaction: Expression cloning using a soluble form of RABV-G (Gs) as a ligand

first identified p75NTR as a receptor.[13][14] While not absolutely essential for infection,

p75NTR facilitates faster and more directed axonal transport.[15][16] Live-cell imaging has

shown that RABV particles are co-transported with p75NTR in acidic compartments along

axons.[16] This interaction is dependent on specific basic amino acid residues (Lys330 and

Arg333) in antigenic site III of the RABV-G.[13][14]

This method was used to identify p75NTR as a RABV receptor.[13][14]

cDNA Library Construction: Construct a random-primed cDNA expression library from the

mRNA of a susceptible cell line (e.g., neuroblastoma NG108 cells) in a suitable vector.

Transfection: Transfect a non-susceptible cell line (e.g., BSR cells) with the cDNA library.

Ligand Preparation: Prepare a soluble, tagged form of the rabies virus glycoprotein (Gs) to

use as a probe.

Cell Selection (Panning): Incubate the transfected cells with the Gs ligand. Cells expressing

a receptor that binds Gs will become labeled.

Isolation: Isolate the Gs-binding cells (e.g., using magnetic beads coated with an antibody

against the Gs tag).

Plasmid Rescue: Recover the expression plasmids from the selected cells.

Sequencing and Identification: Sequence the cDNA insert in the recovered plasmids to

identify the gene encoding the receptor protein (in this case, p75NTR).

Validation: Re-transfect naive non-susceptible cells with the identified cDNA clone to confirm

that it confers Gs binding and enhances susceptibility to RABV infection.[13]
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Fig. 2: Hijacking of the p75NTR signaling and transport machinery by RABV.

Neural Cell Adhesion Molecule (NCAM)
NCAM (CD56) is a glycoprotein of the immunoglobulin superfamily involved in cell-cell

adhesion, neurite outgrowth, and synaptic plasticity.

Evidence for Interaction: Susceptibility of cell lines to RABV infection correlates with their

expression of NCAM.[17][18] Transfecting resistant fibroblasts with the NCAM gene renders

them susceptible to infection.[17][18] Conversely, primary cortical neurons from NCAM-
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deficient mice show reduced RABV infection.[18] In vivo, NCAM-deficient mice exhibit delayed

mortality and restricted viral invasion of the brain.[17][18] Pre-incubation of the virus with

soluble NCAM protein or treatment of cells with NCAM antibodies can neutralize infection.[17]

[19] All major NCAM isoforms (-120, -140, -180) can serve as receptors, though NCAM-120

may also trigger an interferon response that suppresses viral replication.[20]

Metabotropic Glutamate Receptor Subtype 2
(mGluR2)
mGluR2 is a G protein-coupled receptor (GPCR) that is highly abundant in the central nervous

system and plays a role in modulating neurotransmission.

Evidence for Interaction: mGluR2 was identified as a functional receptor that directly interacts

with RABV-G to mediate viral entry.[21][22][23][24] Co-immunoprecipitation and pull-down

assays confirmed a direct interaction between mGluR2 and RABV-G.[24] siRNA-mediated

knockdown of mGluR2 drastically reduces RABV infection, while antibodies against mGluR2

can block infection in vitro.[21][22][23] Furthermore, a soluble form of the mGluR2 ectodomain

can neutralize RABV infectivity both in vitro and in vivo, protecting mice from a lethal challenge.

[21][22][23] Following binding, RABV and mGluR2 are internalized together and transported to

endosomes.[21][22][25]

This protocol is used to demonstrate the necessity of a specific host protein for viral infection.

siRNA Transfection: Transfect a susceptible cell line (e.g., HEK293 or N2a cells) with siRNAs

specifically targeting the mGluR2 mRNA or with a non-targeting control siRNA.

Incubation: Culture the cells for 48-72 hours to allow for the knockdown of the target protein.

Verification of Knockdown: Harvest a subset of cells to verify the reduction of mGluR2

expression via RT-qPCR (for mRNA levels) or Western blot (for protein levels).

Viral Infection: Infect the remaining siRNA-treated and control cells with RABV (often a

reporter strain expressing GFP) at a known multiplicity of infection (MOI).

Analysis: After a suitable incubation period (e.g., 24-48 hours), quantify the level of infection.

This can be done by counting GFP-positive cells using fluorescence microscopy or flow
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cytometry, or by titrating the virus produced in the supernatant.[22]

Conclusion: A significant decrease in viral infection in cells treated with mGluR2-specific

siRNA compared to control cells indicates that mGluR2 is an important host factor for RABV

infection.[21][23]
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Fig. 3: General experimental workflow for Co-Immunoprecipitation (Co-IP).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1574801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Summary and Implications for Drug Development
The ability of rabies virus to utilize multiple cellular receptors highlights its adaptability and

presents a complex challenge for therapeutic intervention. This multi-receptor model suggests

that the virus may use different receptors depending on the cell type (e.g., muscle vs. neuron)

and the stage of infection (entry vs. axonal transport).

Receptor
Receptor
Family

Primary
Location

Key Role in
Infection

Key RABV-G
Binding
Site/Residues

nAChR
Ligand-gated ion

channel

Neuromuscular

junction, CNS

Initial entry into

peripheral nerves

Neurotoxin-like

motif (residues

~179-192)[5][10]

p75NTR
TNF receptor

superfamily
Neurons

Facilitates rapid

retrograde

axonal transport

Antigenic site III

(Lys330, Arg333)

[13][14]

NCAM
Immunoglobulin

superfamily

Neurons,

synapses

Entry and spread

within the CNS

Not precisely

mapped,

involves Ig-like

domains[17]

mGluR2
G protein-

coupled receptor

CNS (pre-

synaptic)

Entry into CNS

neurons

Ectodomain[21]

[23]

This knowledge of specific virus-receptor interactions opens several avenues for drug

development:

Receptor Blockade: Small molecules or monoclonal antibodies that bind to the RABV-G

interaction sites on these receptors could act as competitive inhibitors, preventing viral

attachment.

Soluble Decoys: As demonstrated with mGluR2, soluble ectodomains of the receptors can

act as decoys to neutralize the virus.[21][23]
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Targeting Downstream Pathways: By understanding the signaling pathways hijacked by the

virus upon receptor binding (e.g., p75NTR-mediated transport), it may be possible to develop

drugs that disrupt these downstream processes, thereby slowing viral progression.

Further research into the precise structural details of these interactions will be crucial for the

rational design of next-generation antivirals to combat this devastating disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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